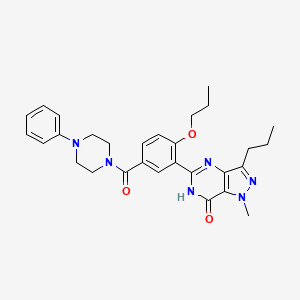

Phenyl 3-Desethyl 3-Propyl Carbodenafil

Description

Structure

3D Structure

Properties

Molecular Formula |

C29H34N6O3 |

|---|---|

Molecular Weight |

514.6 g/mol |

IUPAC Name |

1-methyl-5-[5-(4-phenylpiperazine-1-carbonyl)-2-propoxyphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C29H34N6O3/c1-4-9-23-25-26(33(3)32-23)28(36)31-27(30-25)22-19-20(12-13-24(22)38-18-5-2)29(37)35-16-14-34(15-17-35)21-10-7-6-8-11-21/h6-8,10-13,19H,4-5,9,14-18H2,1-3H3,(H,30,31,36) |

InChI Key |

OXQOKLZWOCBVNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)OCCC)C |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Techniques for Structural Elucidation and Characterization

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is an indispensable tool for the initial characterization of novel compounds, providing a highly accurate mass measurement of the parent ion. This accuracy allows for the determination of the elemental composition and, consequently, the molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that offer significant insights into the compound's structure. nih.govresearchgate.net

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

For the analysis of sildenafil (B151) analogues, which are typically polar and non-volatile, soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are employed. ESI is particularly well-suited for these compounds, generating protonated molecules, [M+H]+, with minimal fragmentation, making it ideal for accurate mass determination of the parent ion. nih.govnih.govcore.ac.uk APCI can be used as a complementary technique, sometimes providing better ionization for less polar compounds or different fragmentation information. The choice of ionization source is critical for obtaining high-quality mass spectra for subsequent structural analysis.

Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap Mass Spectrometry Applications

Modern mass spectrometry relies on high-resolution analyzers like Quadrupole-Time-of-Flight (Q-TOF) and Orbitrap systems. Both are capable of mass accuracies below 5 ppm, which is essential for confidently assigning a molecular formula to an unknown compound.

Q-TOF MS: This hybrid instrument combines a quadrupole mass filter with a time-of-flight analyzer. It allows for the selection of a specific precursor ion (the [M+H]+ ion) in the quadrupole, which is then fragmented in a collision cell. The resulting product ions are analyzed in the TOF section, providing high-resolution fragmentation data (MS/MS). This technique is crucial for identifying the core structure and the nature of substituents by analyzing the fragmentation pathways. researchgate.net

Orbitrap MS: This technology uses a novel ion trap where ions orbit around a central spindle. The frequency of their orbit is directly related to their mass-to-charge ratio, which allows for extremely high-resolution and mass accuracy measurements. Orbitrap instruments can perform multiple stages of fragmentation (MSn), providing detailed structural information. nih.gov

For sildenafil analogues, a common fragmentation pattern involves the cleavage of the bond between the phenylsulfonyl group and the piperazine (B1678402) ring, as well as fragmentations within the piperazine moiety itself. nih.govnih.govcore.ac.uk The accurate mass measurement of these fragments helps to confirm the identity of different parts of the molecule.

Illustrative HRMS Data for a Related Analogue: Propoxyphenyl Sildenafil

| Parameter | Observed Value | Interpretation |

| Ionization Mode | ESI Positive | --- |

| Precursor Ion | m/z 489.2285 [M+H]+ | Corresponds to the protonated molecule. |

| Molecular Formula | C23H32N6O4S | Calculated from the accurate mass of the precursor ion. |

| Major Fragment Ion 1 | m/z 283.1191 | Loss of the N-methylpiperazine sulfonyl group, indicating the core pyrazolopyrimidine structure. |

| Major Fragment Ion 2 | m/z 99.0917 | Corresponds to the protonated N-methylpiperazine moiety. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. nih.gov

One-Dimensional (1D) NMR (¹H NMR, ¹³C NMR, DEPT)

¹H NMR (Proton NMR): This experiment identifies all the hydrogen atoms in a molecule. The chemical shift of each proton provides information about its electronic environment, the integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons. For a compound like Phenyl 3-Desethyl 3-Propyl Carbodenafil (B589546), ¹H NMR would be used to identify signals from the propyl group, the phenyl ring, and the pyrazolopyrimidine core.

¹³C NMR (Carbon NMR): This technique provides a signal for each unique carbon atom in the molecule. The chemical shift indicates the type of carbon (e.g., aromatic, aliphatic, carbonyl).

DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of experiments (DEPT-45, DEPT-90, DEPT-135) used in conjunction with ¹³C NMR to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons. This is crucial for correctly assembling the carbon skeleton of the molecule.

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY)

2D NMR experiments reveal correlations between different nuclei, allowing for the unambiguous assembly of the molecular structure.

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons. This is used to map out proton-proton spin systems, for example, through the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is a key technique for connecting different spin systems and for identifying connections across quaternary carbons and heteroatoms. For instance, it would be used to connect the propyl group to the pyrazolopyrimidine ring and the phenyl group to the carbodenafil moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and the three-dimensional conformation of the molecule.

Illustrative ¹H and ¹³C NMR Data for a Related Analogue: Propoxyphenyl Sildenafil

| Atom Position (Illustrative) | ¹H Chemical Shift (ppm, Multiplicity) | ¹³C Chemical Shift (ppm) |

| Propyl-CH3 | 0.95 (t) | 13.8 |

| Propyl-CH2 | 1.75 (m) | 22.5 |

| Propoxy-CH2 | 4.05 (t) | 70.5 |

| Aromatic-H | 7.10 (d), 7.85 (dd), 7.90 (d) | 114.2, 125.8, 130.5 |

| Pyrazole-N-CH3 | 4.18 (s) | 36.2 |

| Piperazine-N-CH3 | 2.25 (s) | 45.8 |

| Piperazine-CH2 | 2.50 (br t), 2.75 (br t) | 54.5 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Chromophore Characterization

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively. These techniques are often used for confirmation of the structure determined by MS and NMR. nih.gov

Infrared (IR) Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching and bending) of the chemical bonds. Specific functional groups absorb at characteristic frequencies. For Phenyl 3-Desethyl 3-Propyl Carbodenafil, key absorptions would include C=O stretching for the pyrimidinone and carbodenafil carbonyl groups, N-H stretching if any secondary amines are present, C-H stretching for aromatic and aliphatic groups, and C=C/C=N stretching for the aromatic and heterocyclic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the conjugated systems (chromophores) within a molecule. The wavelength of maximum absorption (λmax) is characteristic of the electronic structure. Sildenafil and its analogues typically show strong absorption bands in the UV region due to the conjugated pyrazolopyrimidine and phenyl ring systems. The position and intensity of these bands can be subtly affected by different substituents on the aromatic ring. jfda-online.comcore.ac.ukscholarsresearchlibrary.com

Illustrative IR and UV-Vis Data for a Related Analogue: Propoxyphenyl Sildenafil

| Spectroscopic Technique | Observed Value | Interpretation of Functional Group/Chromophore |

| IR Spectroscopy | ~1695 cm⁻¹ | C=O stretching (pyrimidinone ring) |

| IR Spectroscopy | ~1600 cm⁻¹, ~1490 cm⁻¹ | C=C stretching (aromatic and heterocyclic rings) |

| IR Spectroscopy | ~1350 cm⁻¹, ~1170 cm⁻¹ | Asymmetric and symmetric SO₂ stretching (sulfonamide) |

| IR Spectroscopy | ~2960-2850 cm⁻¹ | Aliphatic C-H stretching (propyl and methyl groups) |

| UV-Vis Spectroscopy | λmax ≈ 230 nm, 295 nm | π → π* transitions of the conjugated aromatic and heterocyclic system |

Chromatographic Isolation and Purification Techniques for Structural Confirmation

Chromatography, a cornerstone of analytical chemistry, enables the separation of individual components from a mixture based on their differential interactions with a stationary phase and a mobile phase. For the structural confirmation of compounds such as this compound, techniques like High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UPLC), Column Chromatography (CC), and Thin Layer Chromatography (TLC) are routinely employed. These methods are pivotal in obtaining pure isolates, which are then subjected to further spectroscopic analysis (e.g., NMR, MS, FTIR) for complete structural determination.

HPLC and its advanced counterpart, UPLC, are powerful techniques for the separation, identification, and quantification of PDE-5 inhibitors and their analogs in various samples. oup.comnih.gov These methods offer high resolution and sensitivity, making them ideal for the analysis of complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sildenafil and its analogs. A typical HPLC system utilizes a stationary phase, often a C18 column, and a mobile phase composed of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution, sometimes with additives like formic acid or acetic acid to improve peak shape and resolution. nih.govrsc.org Gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate multiple components in a single run. nih.gov UV detection is commonly used, with wavelengths set around 230-250 nm to monitor the elution of the compounds. nih.govmdpi.com

Ultra-High Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically less than 2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. UPLC is often coupled with mass spectrometry (MS) to provide both chromatographic separation and mass-based identification, a powerful combination for the structural elucidation of novel compounds. rsc.orgnih.gov A study on the screening of 112 chemical compounds in health foods, which included this compound, utilized a UPLC system coupled with a Q-Orbitrap high-resolution mass spectrometer. The method involved ultrasonic extraction with 90% methanol containing 0.1% formic acid.

While specific chromatographic data for this compound is not widely available in public literature, the following table illustrates typical HPLC and UPLC conditions used for the analysis of related sildenafil analogs.

Table 1: Illustrative HPLC and UPLC Parameters for the Analysis of Sildenafil Analogs

| Parameter | HPLC | UPLC |

|---|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.govmdpi.com | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) nih.gov |

| Mobile Phase | Acetonitrile (B52724) and water with 0.1% formic acid nih.gov | Acetonitrile and water with 0.1% formic acid nih.gov |

| Elution | Gradient nih.gov | Gradient nih.gov |

| Flow Rate | 1.0 mL/min nih.govmdpi.com | 0.2 - 0.4 mL/min nih.govnih.gov |

| Detection | UV at 230 nm nih.gov | MS/MS nih.gov |

| Temperature | 25 °C mdpi.com | 25 °C - 50 °C nih.govnih.gov |

Note: The values in this table are illustrative and based on methods for related compounds. Actual parameters for this compound may vary.

Column Chromatography (CC) is a fundamental preparative technique used to isolate and purify larger quantities of a compound from a mixture. In the context of structural confirmation, CC is often the initial step to separate the target compound from excipients or other active ingredients in a product. The stationary phase is typically silica gel or alumina packed into a glass column. The sample is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, allowing for their separation and collection in fractions.

Thin Layer Chromatography (TLC) is a rapid, simple, and inexpensive screening technique used to separate and identify compounds. It can also be used to monitor the progress of a reaction or the purity of fractions obtained from column chromatography. A thin layer of adsorbent material, such as silica gel, is coated onto a flat carrier, typically a glass plate or aluminum foil. A small amount of the sample is spotted near the bottom of the plate, which is then placed in a developing chamber with a shallow pool of a suitable solvent (mobile phase). As the solvent moves up the plate by capillary action, the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. The position of the separated compounds is visualized, often under UV light, and the retention factor (Rf) is calculated. A study on the detection of PDE-5 inhibitors in dietary supplements utilized HPTLC with a mobile phase of ethyl acetate:toluene:methanol:ammonia (50:30:20:0.5, v/v/v/v) on silica gel 60F254 plates. nih.gov

The following table provides an example of a TLC system that could be adapted for the analysis of this compound, based on methods for related compounds.

Table 2: Illustrative TLC Parameters for the Analysis of Sildenafil Analogs

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60F254 nih.gov |

| Mobile Phase | Ethyl acetate:Toluene:Methanol:Ammonia (50:30:20:0.5, v/v/v/v) nih.gov |

| Detection | UV light (254 nm) |

| Rf Value | Compound-specific; used for identification and comparison |

Note: The mobile phase composition and resulting Rf value would need to be optimized for this compound.

In Vitro Pharmacological and Mechanistic Investigations of Phenyl 3 Desethyl 3 Propyl Carbodenafil

Phosphodiesterase Type 5 (PDE5) Enzyme Inhibition Assays

The foundational step in characterizing a putative PDE5 inhibitor is to determine its potency and selectivity through direct enzymatic assays.

In Vitro Inhibitory Potency (IC50) Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. For Phenyl 3-Desethyl 3-Propyl Carbodenafil (B589546), this would be determined using a PDE5 enzyme inhibition assay. In a typical assay, a fixed concentration of purified recombinant human PDE5 enzyme is incubated with its substrate, cyclic guanosine (B1672433) monophosphate (cGMP), in the presence of varying concentrations of the inhibitor. The enzyme hydrolyzes cGMP to 5'-GMP. The reaction is then stopped, and the amount of remaining cGMP or the amount of 5'-GMP produced is quantified, often using methods like scintillation proximity assay (SPA), fluorescence polarization (FP), or high-performance liquid chromatography (HPLC).

The IC50 value represents the concentration of Phenyl 3-Desethyl 3-Propyl Carbodenafil required to inhibit 50% of the PDE5 enzyme's activity. A lower IC50 value indicates higher potency. For context, established PDE5 inhibitors like sildenafil (B151) exhibit IC50 values in the low nanomolar range.

Interactive Data Table: Hypothetical IC50 Data for PDE5 Inhibitors

| Compound | PDE5 IC50 (nM) |

| Sildenafil | 3.5 |

| Vardenafil (B611638) | 0.7 |

| Tadalafil | 1.8 |

| This compound | Data Not Available |

Selectivity Profiling Against Other Phosphodiesterase Isoforms

There are at least 11 families of phosphodiesterase enzymes (PDE1-PDE11) in humans, which differ in their substrate specificity (cAMP or cGMP), tissue distribution, and regulatory properties. Non-selective inhibition of these isoforms can lead to off-target effects. Therefore, it is crucial to assess the selectivity of a new PDE5 inhibitor.

A selectivity profile for this compound would be generated by testing its inhibitory activity against a panel of other PDE isoforms, particularly those with physiological relevance, such as PDE1, PDE3, PDE4, PDE6, and PDE11. The IC50 values obtained for each isoform would be compared to the IC50 for PDE5. A high ratio of IC50 (other PDE) / IC50 (PDE5) indicates good selectivity for PDE5. For instance, inhibition of PDE6, found in the retina, is associated with visual disturbances, making high selectivity over this isoform desirable. nih.gov

Interactive Data Table: Hypothetical Selectivity Profile

| PDE Isoform | This compound IC50 (nM) | Selectivity (Fold vs. PDE5) |

| PDE1 | Data Not Available | N/A |

| PDE3 | Data Not Available | N/A |

| PDE4 | Data Not Available | N/A |

| PDE5 | Data Not Available | 1 |

| PDE6 | Data Not Available | N/A |

| PDE11 | Data Not Available | N/A |

Molecular Docking and Computational Chemistry for Ligand-Enzyme Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies would be performed using the crystal structure of the PDE5 catalytic domain. These simulations would help visualize the binding mode of the compound within the active site and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with specific amino acid residues.

Structure-Activity Relationship (SAR) Studies of Carbodenafil Analogs

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical features influence their biological activity.

Impact of Phenyl and Propyl Moiety Modifications on Enzymatic Activity

To understand the role of the phenyl and propyl groups in this compound, a systematic SAR study would be conducted.

Phenyl Moiety: The phenyl group at the piperazine (B1678402) ring is a key structural feature. Analogs would be synthesized with various substituents on this phenyl ring (e.g., electron-donating or electron-withdrawing groups) at different positions (ortho, meta, para) to probe the electronic and steric requirements for optimal activity. Furthermore, replacing the phenyl ring with other aromatic or heteroaromatic systems would provide insights into the importance of this specific ring system.

Propyl Moiety: The 3-propyl group on the pyrazolopyrimidinone (B8486647) core is also critical for activity. SAR studies would involve varying the length and branching of this alkyl chain (e.g., ethyl, butyl, isopropyl) to explore the hydrophobic pocket it occupies within the PDE5 active site. nih.gov

Correlation Between Structural Features and Biological Potency

By comparing the PDE5 inhibitory potencies (IC50 values) of the synthesized analogs, a correlation between their structural features and biological activity can be established. For example, it might be found that a specific substitution pattern on the phenyl ring leads to a significant increase in potency, or that a branched alkyl group at the 3-position is better tolerated than a linear chain. These findings are crucial for the rational design of more potent and selective PDE5 inhibitors.

While direct experimental data for this compound is not currently available, the established methodologies described above provide a clear roadmap for its comprehensive in vitro pharmacological characterization. Such studies are essential to fully understand its potential as a PDE5 inhibitor.

Investigation of Metabolic Transformations Using in Vitro Models

Identification of Metabolic Pathways in Liver Microsomal Systems

In vitro studies utilizing human liver microsomes are instrumental in delineating the primary metabolic routes for drug candidates and other chemical entities. nih.gov For compounds structurally related to sildenafil (B151), such as Phenyl 3-Desethyl 3-Propyl Carbodenafil (B589546), the primary metabolic pathways observed in liver microsomal systems are anticipated to be consistent with those of other phosphodiesterase type 5 (PDE5) inhibitors. drugbank.com The principal routes of metabolism for these analogues predominantly involve oxidative transformations. researchgate.net

Based on the known metabolic profiles of sildenafil and its derivatives, the following metabolic pathways are predicted for Phenyl 3-Desethyl 3-Propyl Carbodenafil when incubated with human liver microsomes in the presence of necessary cofactors like NADPH:

N-Dealkylation: This is a common metabolic pathway for many drugs containing alkylamino moieties. nih.gov For this compound, the propyl group attached to the piperazine (B1678402) ring nitrogen is a likely site for dealkylation.

Hydroxylation: The introduction of a hydroxyl group onto the molecule is another major metabolic transformation. This can occur at various positions on the aromatic rings or the aliphatic side chains.

Oxidative Desaturation: The formation of double bonds in the aliphatic chains can also occur as a result of microsomal oxidation.

The identification of these pathways is typically achieved by incubating the parent compound with liver microsomes and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). sci-hub.secapes.gov.br

Characterization of Key Metabolites (e.g., Hydroxy, Desmethyl Metabolites)

The biotransformation of this compound in liver microsomes is expected to yield a range of metabolites. The characterization of these metabolites is crucial for understanding the compound's complete metabolic profile. Drawing parallels from studies on sildenafil and other analogues, the key metabolites would likely include hydroxylated and dealkylated products. nih.gov

For instance, the metabolism of sildenafil prominently features N-demethylation to its primary active metabolite, N-desmethylsildenafil. windows.netnih.gov Similarly, for this compound, N-depropylation would lead to the formation of a significant metabolite. Furthermore, hydroxylation at various positions on the phenyl or pyrazolopyrimidinone (B8486647) ring systems would result in a series of hydroxy metabolites.

The table below outlines the probable key metabolites of this compound and the analytical methods used for their characterization.

| Metabolite Type | Probable Structure | Method of Characterization |

| N-Despropyl Metabolite | The parent compound lacking the propyl group on the piperazine ring. | LC-MS/MS is used to identify the mass of the metabolite, which would be lower than the parent compound by the mass of a propyl group. |

| Monohydroxylated Metabolites | A hydroxyl group (-OH) added to one of several possible positions on the aromatic rings or aliphatic chains. | High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the addition of an oxygen atom. NMR spectroscopy would be required for definitive structural elucidation of the hydroxylation site. |

| Dihydroxylated Metabolites | Two hydroxyl groups added to the parent molecule. | Similar to monohydroxylated metabolites, HRMS would show an increase in mass corresponding to two oxygen atoms. |

Enzymatic Reactions Involved in Biotransformation

The metabolic reactions observed in liver microsomes are primarily catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). mdpi.com These enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics. ku.edu

For sildenafil and other PDE5 inhibitors, studies have consistently shown that CYP3A4 is the major enzyme responsible for their metabolism, with a smaller contribution from CYP2C9. researchgate.netnih.govnih.govdrugbank.com Given the structural similarity, it is highly probable that the biotransformation of this compound is also predominantly mediated by these CYP isoforms.

The specific enzymatic reactions involved in the metabolism of this compound are likely to be:

CYP-mediated N-dealkylation: The removal of the propyl group from the piperazine nitrogen is an oxidative process catalyzed by CYP enzymes, likely CYP3A4.

CYP-mediated aromatic and aliphatic hydroxylation: The introduction of hydroxyl groups onto the phenyl ring or other parts of the molecule is also a hallmark of CYP-catalyzed reactions.

Experiments using specific chemical inhibitors of different CYP isoforms or recombinant human CYP enzymes can be employed to definitively identify the enzymes responsible for the metabolism of this compound. nih.gov

The following table summarizes the key enzymes and their expected roles in the biotransformation of this compound.

| Enzyme | Metabolic Reaction | Expected Contribution |

| Cytochrome P450 3A4 (CYP3A4) | N-Depropylation, Hydroxylation | Major |

| Cytochrome P450 2C9 (CYP2C9) | N-Depropylation, Hydroxylation | Minor |

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry is a cornerstone technique for the targeted analysis of sildenafil (B151) analogs due to its exceptional sensitivity and selectivity. researchgate.netresearchgate.net The development of robust LC-MS/MS methods is critical for routine screening and quantification of these compounds in various samples. nih.gov

Method Development Parameters (e.g., Mobile Phase, Columns, Gradients)

The chromatographic separation of PDE-5 inhibitors and their analogs is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). researchgate.net The choice of column, mobile phase, and gradient conditions is optimized to achieve adequate separation from matrix components and other analogs within a short analysis time.

Commonly used stationary phases include C18 and Biphenyl columns. nih.govwindows.net C18 columns provide retention through hydrophobic interactions, while Biphenyl columns can offer alternative selectivity through a mixture of pi-pi and polar interactions, which can be advantageous for separating structurally similar analogs. windows.net Mobile phases generally consist of an aqueous component, often water with a formic acid additive (e.g., 0.1%) to promote protonation, and an organic modifier like acetonitrile (B52724) or methanol. nih.govwindows.net Gradient elution is employed to facilitate the separation of compounds with varying polarities and to ensure sharp peak shapes. nih.gov

| Parameter | Condition | Source |

|---|---|---|

| Column | Kinetex 2.6 µm Biphenyl (50 x 2.1 mm) | windows.net |

| Mobile Phase A | 0.1% Formic Acid in Water | nih.govwindows.net |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | nih.gov |

| Flow Rate | 500 µL/min | windows.net |

| Temperature | 40 °C | windows.net |

| Injection Volume | 5 µL | windows.net |

| Elution Type | Gradient | nih.gov |

Optimization of Mass Spectrometry Detection Parameters (e.g., ESI Polarity, Fragmentation)

Mass spectrometric detection, particularly with a triple quadrupole instrument, provides the high selectivity needed for confirmation and quantification. bohrium.com Analytes are typically ionized using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in the positive ion mode, which readily produces protonated molecules [M+H]+. faa.gov

For quantitative analysis, the multiple reaction monitoring (MRM) mode is utilized. nih.gov This involves selecting the precursor ion (the [M+H]+ of the analog) and monitoring specific, high-abundance product ions generated through collision-induced dissociation (CID). The transition from a specific precursor ion to a specific product ion is highly characteristic of the compound, minimizing the likelihood of false positives. For example, many sildenafil analogs produce common product ions, such as m/z 283, resulting from the cleavage of the sulfonyl group and loss of the ethoxy substituent on the phenyl ring. nih.govnih.gov An acquisition method combining a precursor ion scan with information-dependent acquisition can be a powerful tool for detecting new analogs that share a common structural core. psu.edu

| Parameter | Setting | Source |

|---|---|---|

| Ionization Mode | Positive Ion ESI or APCI | faa.gov |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Precursor Ion (Q1) for Sildenafil | m/z 475.4 | nih.govfaa.gov |

| Product Ion (Q3) for Sildenafil | m/z 283.3 | nih.gov |

| Precursor Ion (Q1) for N-desmethyl sildenafil | m/z 461.4 | nih.gov |

| Product Ion (Q3) for N-desmethyl sildenafil | m/z 283.2 | nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Untargeted and Suspect Screening

While LC-MS/MS is excellent for known targets, the continuous emergence of new, uncharacterized analogs requires untargeted and suspect screening approaches. High-resolution mass spectrometry (HRMS) has become an indispensable tool for this purpose, offering high mass accuracy and the ability to perform retrospective data analysis. nih.gov

Application of Q-TOF and Q-Orbitrap HRMS in Analytical Screening

Instruments like Quadrupole Time-of-Flight (Q-TOF) and Q-Orbitrap provide full-scan mass spectra with high resolution (>70,000 FWHM) and mass accuracy typically below 5 ppm. nih.govnih.govnih.gov This allows for the determination of the elemental composition of an unknown compound from its accurate mass, which is a crucial first step in identification. researchgate.net

In a typical workflow, samples are analyzed in a full-scan mode to detect any potential analogs. When a peak of interest is detected, a data-dependent acquisition can trigger MS/MS fragmentation, providing structural information. nih.gov The high-resolution fragmentation spectra of an unknown compound can then be compared to known fragmentation pathways of approved drugs like sildenafil to propose a structure for the new analog. nih.govthermofisher.com For instance, Orbitrap MS has been successfully used to identify and elucidate the structures of previously unknown analogs like propoxyphenyl thiohydroxyhomosildenafil and propoxyphenyl isobutyl aildenafil in health supplements. nih.govthermofisher.com

Development of HRMS Databases for Analog Identification

The effectiveness of HRMS screening is greatly enhanced by the use of comprehensive databases. These databases contain accurate mass information, retention times, and MS/MS fragmentation spectra for a large number of known PDE-5 inhibitors and their analogs. oup.com When a suspected compound is detected in a sample, its measured accurate mass and fragmentation pattern can be searched against the database for a tentative identification. The development of in-house or commercial Personal Compound Database Libraries (PCDL) is crucial for the rapid screening of adulterated products. oup.com Summarizing the mass spectrometric behavior and fragmentation patterns of different structural types can significantly accelerate the analysis of novel analogs as they appear. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Analogs

Gas chromatography-mass spectrometry (GC-MS) offers an alternative approach for the analysis of sildenafil analogs. researchgate.netnih.gov GC-MS is particularly well-suited for volatile and thermally stable compounds. While many sildenafil analogs can be analyzed directly, some may require derivatization to improve their volatility and chromatographic properties. unicatt.it

Methods have been developed using short capillary columns (e.g., 10 m) to achieve rapid separation, often in under 6 minutes, making it a fast screening tool. nih.gov Identification is based on both the retention time and the mass spectrum of the compound. Electron ionization (EI) is commonly used, which can produce extensive fragmentation, providing a characteristic fingerprint for identification. bohrium.com Chemical ionization (CI) can be used as a softer ionization technique to provide molecular ion information, which is often weak or absent in EI spectra. bohrium.com The use of a triple quadrupole mass spectrometer (GC-MS/MS) can enhance sensitivity and selectivity, similar to its LC counterpart. bohrium.com

Method Validation Parameters and Performance Characteristics

The robust detection and quantification of Phenyl 3-Desethyl 3-Propyl Carbodenafil (B589546), an unapproved analogue of a phosphodiesterase type 5 (PDE-5) inhibitor, in complex matrices such as herbal dietary supplements, requires meticulously validated analytical methods. nih.govbohrium.com High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique due to its high sensitivity and selectivity. nih.govbohrium.comshimadzu-webapp.eu Method validation ensures that the analytical procedure is reliable, reproducible, and fit for its intended purpose, adhering to guidelines often set by bodies like the U.S. Food and Drug Administration (FDA). nih.govmdpi.com

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

A critical aspect of method validation is establishing the linear range, which defines the concentrations over which the instrument's response is directly proportional to the analyte concentration. For PDE-5 inhibitors, calibration curves are typically constructed over a specific concentration range, and a good linear relationship is demonstrated by a regression coefficient (r² or R²) close to 1.0. nih.govnih.gov

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. researchgate.net For screening illegal PDE-5 inhibitors in dietary supplements, sensitive methods with low LODs and LOQs are crucial. For instance, a developed LC-Q-Exactive method for over 53 PDE-5 inhibitors reported an LOD of 0.4 mg/kg and an LOQ of 1.2 mg/kg. nih.gov Another LC/MS/MS method for vardenafil (B611638), a related PDE-5 inhibitor, demonstrated a linearity range of 0.5–60 ng/mL and an LOD of 0.2 ng/mL in rabbit plasma. nih.gov A method for carbodenafil and its desmethyl metabolite was validated over a concentration range of 2.00-1000 ng/mL in human plasma. wisdomlib.org

The following table summarizes typical performance characteristics for the analysis of various PDE-5 inhibitors.

Table 1: Linearity, LOD, and LOQ for PDE-5 Inhibitor Analysis

| Analyte/Method | Linearity Range | Regression Coefficient (r²) | LOD | LOQ |

|---|---|---|---|---|

| General PDE-5i Screening nih.gov | 10 - 1000 ng/mL | > 0.995 | 0.4 mg/kg | 1.2 mg/kg |

| Vardenafil nih.gov | 0.5 - 60 ng/mL | ≥ 0.99 | 0.2 ng/mL | 0.5 ng/mL |

| Carbodenafil wisdomlib.org | 2.00 - 1000 ng/mL | Not Specified | Not Specified | 2.00 ng/mL |

Accuracy, Precision, Recovery, and Matrix Effect Assessment

Accuracy, often expressed as the percentage of the nominal concentration, and precision, typically reported as the relative standard deviation (%RSD), are fundamental to validating a quantitative method. nih.govnih.gov For bioanalytical methods, precision should not exceed 15% RSD, except at the LOQ where 20% is often acceptable. nih.gov A validated method for various PDE-5i reported repeatability lower than 15%. nih.gov Similarly, an assay for vardenafil showed intra- and inter-assay precision ranging from 1.17% to 9.17%, with accuracy between 89.3% and 105.3%. nih.gov

Recovery experiments determine the efficiency of the sample extraction process. An effective extraction should yield high and consistent recovery. For a range of PDE-5 inhibitors, recoveries were reported to be between 80% and 110%. nih.gov

The matrix effect is the alteration of analyte ionization due to co-eluting substances from the sample matrix, which can suppress or enhance the signal. It is a significant challenge, especially in complex matrices like herbal supplements. uts.edu.au A confirmatory analysis for 23 PDE-5 inhibitors was optimized to mitigate this, resulting in insignificant matrix effect percentages, within a range of -9.2% to 8.8%. uts.edu.au

Table 2: Accuracy, Precision, and Recovery Data for PDE-5 Inhibitors

| Analyte/Method | Accuracy (% of Nominal) | Precision (% RSD) | Recovery (%) | Matrix Effect |

|---|---|---|---|---|

| General PDE-5i Screening nih.gov | Not Specified | < 15% | 80 - 110% | Not Specified |

| Vardenafil nih.gov | 89.3 - 105.3% | 1.17 - 9.17% | Not Specified | Not Specified |

Specificity and Selectivity Considerations

Specificity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov In the context of Phenyl 3-Desethyl 3-Propyl Carbodenafil and other analogues, this means distinguishing the target compound from approved PDE-5 inhibitors, other analogues, and matrix components. nih.gov

LC-MS/MS provides high selectivity through the use of Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte. mdpi.comwisdomlib.orgnih.gov The specificity of a method for PDE-5 inhibitors was confirmed by the mass accuracy of precursor and product ions and by comparing chromatograms of blank samples with those of spiked standards. nih.gov For sildenafil analogues, a common characteristic fragment ion at m/z 283 is often used for identification, resulting from the cleavage of the C-S bond and loss of an ethyl group. nih.gov The combination of chromatographic retention time and unique mass transitions provides a high degree of confidence in the identification and quantification of the target compound, ensuring the method is selective for this compound. shimadzu-webapp.eunih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Sildenafil |

| Tadalafil |

| Vardenafil |

| Carbodenafil |

| Desmethyl Carbodenafil |

| Betulinic Acid |

| Ropivacaine |

Theoretical and Computational Chemistry Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a group of related compounds like carbodenafil (B589546) analogs, QSAR can be instrumental in predicting the activity of untested analogs and guiding the synthesis of more potent molecules.

A hypothetical QSAR study for Phenyl 3-Desethyl 3-Propyl Carbodenafil would typically involve a dataset of structurally similar compounds with experimentally determined inhibitory concentrations (IC50) against the PDE5 enzyme. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated for each analog. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.

The subsequent step involves the use of statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a predictive model. For instance, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed to generate 3D contour maps. nih.govewha.ac.kr These maps would highlight the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor characteristics are favorable or unfavorable for biological activity. nih.govresearchgate.net

Table 1: Hypothetical Data for a QSAR Study of Carbodenafil Analogs

| Compound Name | R1 Group | R2 Group | Log(1/IC50) |

|---|---|---|---|

| Carbodenafil Analog 1 | -CH2CH3 | -H | 7.5 |

| Carbodenafil Analog 2 | -CH3 | -H | 7.2 |

| This compound | -CH2CH2CH3 | -Phenyl | 8.1 |

| Carbodenafil Analog 4 | -CH2CH2CH3 | -Cl | 7.8 |

This table contains illustrative data.

The insights gained from such a QSAR model would be crucial for understanding the structural requirements for potent PDE5 inhibition and for the rational design of new, more effective carbodenafil derivatives.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a powerful computational microscope to visualize and understand the dynamic interactions between a ligand, such as this compound, and its biological target, in this case, the PDE5 enzyme. nih.gov These simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a detailed picture of the binding process and the stability of the ligand-protein complex. nih.gov

The process would begin with obtaining the 3D structure of the PDE5 enzyme, typically from a protein data bank. Subsequently, a molecular docking study would be performed to predict the most likely binding pose of this compound within the active site of PDE5. mdpi.comajbls.com This docked complex then serves as the starting point for the MD simulation.

The system is solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is then run for a sufficient duration, often in the nanosecond to microsecond range, to observe the conformational changes and interactions. Analysis of the MD trajectory can reveal key information such as:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the course of the simulation. nih.gov

Hydrogen Bond Analysis: To identify critical hydrogen bonding interactions that contribute to binding affinity.

Binding Free Energy Calculations: Using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) to estimate the binding affinity.

Table 2: Illustrative Output from a Molecular Dynamics Simulation Analysis

| Parameter | Value | Interpretation |

|---|---|---|

| Average RMSD of Protein | 1.5 Å | The protein structure remains stable throughout the simulation. |

| Average RMSD of Ligand | 0.8 Å | The ligand is stably bound in the active site. |

| Key Hydrogen Bonds | Gln817, Tyr612 | These residues are crucial for anchoring the ligand. |

This table contains illustrative data.

These simulations would provide a dynamic understanding of how this compound interacts with PDE5, complementing the static picture provided by QSAR and docking studies.

Prediction of Physicochemical and ADME Properties through Computational Methods

Beyond its interaction with the target protein, the success of a potential drug molecule is heavily dependent on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Computational methods play a vital role in the early prediction of these properties, allowing for the identification of potential liabilities and the optimization of the compound's pharmacokinetic profile. ump.ac.id

A variety of in silico tools and models are available to predict the physicochemical and ADME properties of this compound. These predictions are typically based on the compound's structure and rely on large datasets of experimentally determined properties.

Key properties that would be computationally predicted include:

Physicochemical Properties: Such as molecular weight, LogP (lipophilicity), topological polar surface area (TPSA), and aqueous solubility.

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Table 3: Predicted Physicochemical and ADME Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| Molecular Weight | 490.6 g/mol | Within the range for oral bioavailability. |

| LogP | 3.8 | Indicates good lipophilicity for membrane permeation. |

| Aqueous Solubility | -4.2 log(mol/L) | Moderate solubility. |

| Human Intestinal Absorption | 95% | Likely to be well-absorbed orally. |

| Blood-Brain Barrier Permeation | Low | Reduced potential for central nervous system side effects. |

This table contains illustrative data.

These computational predictions provide a comprehensive profile of the drug-like properties of this compound, guiding further experimental validation and optimization efforts.

Future Directions in Carbodenafil Analog Research

Design and Synthesis of Novel Analogs with Modified Pharmacological Profiles

The synthesis of Phenyl 3-Desethyl 3-Propyl Carbodenafil (B589546) and its subsequent analogs is a cornerstone of future research. The primary objective would be to systematically modify its chemical structure to modulate its pharmacological properties, including potency, selectivity, and pharmacokinetic profile.

Key Synthetic Strategies:

Modification of the Propyl Group: Altering the length and branching of the propyl group at the 3-position of the pyrazolopyrimidinone (B8486647) core could influence the compound's interaction with the active site of PDE5. Introducing cyclic moieties or heteroatoms could further refine its binding affinity and selectivity.

Substitution on the Phenyl Ring: The phenyl group on the piperazine (B1678402) moiety offers a site for substitution. Introducing electron-donating or electron-withdrawing groups could alter the electronic properties of the molecule, potentially impacting its metabolic stability and target engagement.

These synthetic endeavors would likely employ established methodologies in heterocyclic chemistry and parallel synthesis to generate a library of novel analogs for subsequent pharmacological screening.

Elucidation of Broader Biological Target Interactions Beyond PDE5

While Phenyl 3-Desethyl 3-Propyl Carbodenafil is presumed to be a PDE5 inhibitor, its interaction with other biological targets remains unexplored. A comprehensive understanding of its "off-target" effects is crucial for both safety assessment and the potential discovery of new therapeutic applications.

Prospective Research Approaches:

Broad-Spectrum Kinase and Phosphatase Screening: In vitro assays against a wide panel of kinases and phosphatases would be essential to determine the selectivity profile of this compound. This could reveal unexpected inhibitory activities that could be therapeutically relevant or indicative of potential side effects.

Chemoproteomic Profiling: Advanced mass spectrometry-based chemoproteomic techniques could be employed to identify the full spectrum of protein interactions of this compound within a cellular context. This unbiased approach could uncover novel binding partners and biological pathways modulated by the compound.

Phenotypic Screening: High-content screening using various cell lines (e.g., cancer cells, neuronal cells, cardiovascular cells) could reveal unexpected biological activities not predicted by its primary target. This could open avenues for repositioning carbodenafil analogs for indications beyond erectile dysfunction, such as in oncology or neurodegenerative diseases.

The following table outlines potential research targets and the rationale for their investigation:

| Potential Biological Target | Rationale for Investigation | Potential Therapeutic Application |

| Other Phosphodiesterase (PDE) Isoforms | To determine the selectivity profile and potential for cross-reactivity. | Cardiovascular diseases, respiratory diseases, neurological disorders. |

| Protein Kinases | Many small molecule inhibitors exhibit polypharmacology; identifying kinase interactions is crucial. | Oncology, inflammatory diseases. |

| Ion Channels | To assess potential effects on cardiac function and neuronal activity. | Cardiovascular safety assessment, neurological disorders. |

| Nuclear Receptors | To investigate potential endocrine-disrupting effects. | Toxicological profiling. |

Development of Advanced Analytical Techniques for Comprehensive Chemical Profiling

The clandestine nature of many carbodenafil analogs necessitates the development of robust and sensitive analytical methods for their detection and characterization. Future research will focus on creating comprehensive analytical platforms for the profiling of this compound and its potential metabolites.

Key Analytical Methodologies:

High-Resolution Mass Spectrometry (HRMS): Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS) and Orbitrap MS are critical for the unambiguous identification of this compound in complex matrices like dietary supplements or biological fluids. nih.gov These methods provide high mass accuracy, enabling the determination of the elemental composition. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: One- and two-dimensional NMR spectroscopy will be indispensable for the complete structural elucidation of novel synthesized analogs and for identifying metabolites. researchgate.net

Metabolite Identification Studies: In vitro studies using liver microsomes and in vivo animal studies, coupled with advanced analytical techniques, will be necessary to identify the major metabolic pathways of this compound. This is crucial for understanding its clearance, potential for drug-drug interactions, and toxicological profile.

This table summarizes the application of various analytical techniques in the study of this compound:

| Analytical Technique | Application | Expected Outcome |

| LC-Q-TOF-MS | Detection and identification in supplements and biological samples. | Accurate mass and fragmentation data for confident identification. |

| NMR Spectroscopy | Structural elucidation of synthesized analogs and metabolites. | Unambiguous determination of chemical structure. |

| Tandem Mass Spectrometry (MS/MS) | Quantification and structural confirmation. | Sensitive and specific quantification in complex matrices. |

Theoretical Contributions to Drug Discovery and Chemical Biology

The study of this compound and its analogs can provide valuable insights that contribute to the broader fields of drug discovery and chemical biology.

Potential Theoretical and Methodological Advances:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of a library of this compound analogs will generate crucial SAR data. This information can be used to build predictive computational models for designing future PDE5 inhibitors with desired properties.

Development of Chemical Probes: Structurally optimized analogs of this compound could be developed into chemical probes. These tools, often incorporating reporter tags or reactive groups, would be invaluable for studying the biology of PDE5 and other identified targets in their native cellular environment.

Informing Regulatory Science: The characterization of novel, unapproved drug analogs like this compound provides critical data for regulatory agencies. This information aids in the development of more effective screening strategies to combat the adulteration of consumer products and protect public health.

By pursuing these future research directions, the scientific community can move beyond simply identifying illicit compounds and instead leverage them as chemical scaffolds to advance our fundamental understanding of pharmacology and develop new therapeutic agents and research tools.

Q & A

Basic Research Questions

Q. How can researchers analytically identify and quantify Phenyl 3-Desethyl 3-Propyl Carbodenafil in complex matrices (e.g., biological samples or adulterated supplements)?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with high-resolution accurate mass (HRAM) detection to differentiate it from structurally similar analogs (e.g., desmethyl carbodenafil, sildenafil). Calibrate using reference standards with a molecular weight of 438.53 g/mol (C₂₃H₃₀N₆O₃) . Validate selectivity by comparing retention times and fragmentation patterns against known PDE5 inhibitors. Include internal standards like deuterated analogs to correct for matrix effects .

Q. What structural features distinguish this compound from sildenafil and other PDE5 inhibitors?

- Methodological Answer : The compound lacks the ethyl group at position 3 of the pyrazolo[4,3-d]pyrimidin-7-one core, replaced by a propyl group. Additionally, the piperazinyl moiety is substituted with a phenyl group instead of methyl (see IUPAC name: 5-[2-ethoxy-5-[(4-phenyl-1-piperazinyl)carbonyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one) . Confirm structural assignments using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography .

Advanced Research Questions

Q. How should researchers design in vitro studies to assess the PDE5 inhibition potency of this compound compared to sildenafil?

- Methodological Answer :

Assay Setup : Use recombinant PDE5 isoforms in a fluorometric or radiometric assay. Include sildenafil (IC₅₀ = 5.22 nM) as a positive control .

Dose-Response Curves : Test concentrations ranging from 1 nM to 10 µM. Normalize data to vehicle controls and account for nonspecific binding using blank wells.

Data Interpretation : Calculate IC₅₀ values using nonlinear regression. Address potential cross-reactivity with PDE6 or PDE11 by including isoform-specific inhibitors .

Q. What metabolic pathways are implicated in this compound toxicity, and how can metabolite profiles be characterized?

- Methodological Answer :

- In Vitro Metabolism : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Identify phase I metabolites (e.g., hydroxylation, N-dealkylation) via LC-HRMS. Compare to known sildenafil metabolites (e.g., desmethyl and hydroxydesmethyl derivatives) .

- In Vivo Correlation : Use animal models (e.g., rodents) to track systemic exposure and tissue distribution. In fatal cases, quantify parent compound and metabolites in postmortem blood using validated toxicological protocols .

Q. How can contradictory data in PDE isoform selectivity studies be resolved?

- Methodological Answer :

Orthogonal Assays : Combine enzymatic activity assays with cellular models (e.g., vascular smooth muscle cells) to confirm functional selectivity.

Structural Modeling : Perform molecular docking simulations to compare binding affinities across PDE isoforms. Highlight differences in the catalytic domain interactions due to the propyl and phenyl substitutions .

Data Reconciliation : Use meta-analysis to account for variability in assay conditions (e.g., pH, cofactors) and cross-validate findings with independent labs .

Key Considerations for Researchers

- Safety Protocols : Due to its structural similarity to unapproved analogs linked to fatalities (e.g., desmethyl carbodenafil), adhere to strict handling guidelines and monitor for off-target effects in preclinical models .

- Analytical Challenges : Differentiate it from co-formulated adulterants in supplements using orthogonal chromatographic methods (e.g., HILIC vs. reverse-phase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.